Isavuconazonium

Übersicht

Beschreibung

Isavuconazonium is a triazole antifungal compound used primarily for the treatment of invasive aspergillosis and mucormycosis . It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body . This compound is known for its high solubility in water, making it suitable for both oral and intravenous administration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Isavuconazoniumsulfat umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion einer Verbindung der Formel V mit einem Bisulfation, um Isavuconazoniumsulfat zu erhalten . Diese Methode ist vorteilhaft aufgrund ihrer stabilen Zwischenprodukte, einfachen Trennung und Reinigung, einfachen Operationen, hohen Reaktionsausbeute und Eignung für die industrielle Produktion .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isavuconazoniumsulfat beinhaltet die Herstellung von Zwischenprodukten, gefolgt von Entschützungs- und Ionenaustauschprozessen. Das Endprodukt wird durch einfache Reinigungsschritte wie Umkristallisation, Filtration und Trocknung gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isavuconazonium wird im Blut hydrolysiert, um Isavuconazol zu bilden . Diese Hydrolyse wird durch unspezifische Plasmaesterasen erleichtert .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert das Vorhandensein von Plasmaesterasen und erfolgt unter physiologischen Bedingungen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist Isavuconazol .

Wissenschaftliche Forschungsanwendungen

Treatment of Invasive Aspergillosis

Invasive aspergillosis is a severe infection that predominantly affects immunocompromised individuals. Isavuconazonium has been shown to be effective in treating this condition, with clinical trials demonstrating comparable efficacy to other antifungals such as voriconazole.

- Study Findings : A systematic review indicated that isavuconazole achieved therapeutic blood concentrations in a significant percentage of patients, suggesting its effectiveness in clinical settings .

Treatment of Mucormycosis

Mucormycosis is another life-threatening fungal infection that poses a high mortality risk. This compound has emerged as a suitable treatment option, particularly for patients who cannot tolerate traditional therapies like amphotericin B.

- Case Reports : A notable case involved the successful treatment of rhinocerebral mucormycosis using this compound, highlighting its potential as a first-line therapy in specific patient populations .

Pediatric Applications

Research is ongoing to establish the safety and efficacy of this compound in pediatric patients suffering from invasive fungal infections. A Phase 2 study aims to evaluate its use in children with invasive aspergillosis and mucormycosis.

- Study Design : This multicenter study will assess dosing regimens and tolerability in children aged 1 to 18 years, addressing the critical need for effective antifungal treatments in this vulnerable population .

Pharmacokinetics and Administration

This compound can be administered both orally and intravenously, providing flexibility based on patient needs. Its pharmacokinetic profile allows for predictable absorption and distribution, making it easier to manage dosing regimens.

- Bioavailability : Studies have shown that oral administration achieves similar plasma concentrations to intravenous delivery, suggesting that enteral formulations may be viable alternatives for patients unable to receive intravenous therapy .

Summary of Clinical Studies

The following table summarizes key clinical studies involving this compound:

Wirkmechanismus

Isavuconazonium is converted into isavuconazole in the body, which then inhibits the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved by blocking the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is responsible for converting lanosterol to ergosterol . By disrupting the biosynthesis of ergosterol, isavuconazole exerts its antifungal effects .

Vergleich Mit ähnlichen Verbindungen

- Voriconazole

- Posaconazole

- Itraconazole

Comparison: Isavuconazonium, as a prodrug of isavuconazole, offers several advantages over similar compounds. Unlike voriconazole and posaconazole, this compound does not require a cyclodextrin vehicle for solubilization, reducing the risk of nephrotoxicity . Additionally, this compound has more predictable pharmacokinetics, fewer drug-drug interactions, and improved tolerability compared to voriconazole . These attributes make this compound a valuable alternative for the management of complex fungal infections .

Biologische Aktivität

Isavuconazonium sulfate, commercially known as Cresemba, is a prodrug of isavuconazole, a triazole antifungal agent. It is primarily used for the treatment of invasive fungal infections, particularly invasive aspergillosis and mucormycosis. The compound exhibits significant biological activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and case studies.

Isavuconazole acts by inhibiting lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme involved in ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising fungal cell membrane integrity and function .

Key Features:

- Inhibition of Ergosterol Synthesis : Disruption of fungal membrane structure.

- Broad Spectrum Activity : Effective against various fungi, including Aspergillus and Mucor species.

Pharmacokinetics

The pharmacokinetic profile of this compound sulfate has been characterized in several studies. Key findings include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 150–494 L |

| Elimination Half-Life | 56–104 hours |

| Oral Bioavailability | >99% conversion to active metabolite |

| Dosing Regimen | 372 mg once daily |

Isavuconazole does not typically require therapeutic drug monitoring due to its high bioavailability and low inter-patient variability .

Case Studies

- Pediatric Patients : A case series involving four pediatric patients treated with this compound sulfate for invasive fungal infections showed that the drug was well-tolerated. Treatment regimens varied based on weight and prior therapies, with serum concentration goals set between 2 mcg/mL and 4 mcg/mL .

- Mucormycosis Treatment : In a single-arm open-label trial (VITAL study), isavuconazole was administered to patients with mucormycosis. The results indicated that 11% had a partial response, while 43% had stable disease at day 42. The mortality rate was comparable to those treated with amphotericin B .

Comparative Studies

- Efficacy Against Aspergillosis : In trials comparing isavuconazole to voriconazole for invasive aspergillosis, both drugs demonstrated similar all-cause mortality rates (18.6% vs. 20.2%) after 42 days of treatment .

- Mucormycosis Outcomes : A matched case-control analysis showed that isavuconazole had similar efficacy to amphotericin B, suggesting it can be an effective alternative for treating this severe infection .

Adverse Effects

While this compound sulfate is generally well-tolerated, some adverse effects have been reported:

Eigenschaften

Key on ui mechanism of action |

Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |

|---|---|

CAS-Nummer |

742049-41-8 |

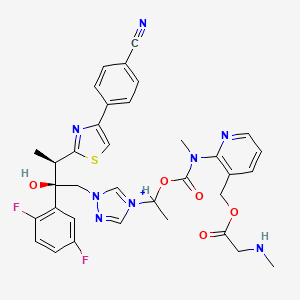

Molekularformel |

C35H35F2N8O5S+ |

Molekulargewicht |

717.8 g/mol |

IUPAC-Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |

InChI |

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |

InChI-Schlüssel |

RSWOJTICKMKTER-QXLBVTBOSA-N |

SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Isomerische SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Kanonische SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Key on ui other cas no. |

742049-41-8 |

Synonyme |

BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.